- 2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group Transformations, Chemistry - A European Journal, 2010, 16(9), 2938-2943
Cas no 93-05-0 (N,N-Diethyl-P-phenylenediamine)
93-05-0 structure
Product Name:N,N-Diethyl-P-phenylenediamine
Numero CAS:93-05-0
MF:C10H16N2
MW:164.247442245483
MDL:MFCD00007861
CID:34683
PubChem ID:7120
Update Time:2023-10-31
N,N-Diethyl-P-phenylenediamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N1,N1-Diethylbenzene-1,4-diamine
- 4-AMINO-N,N-DIETHYLANILINE
- AKOS 91152
- DIETHYL(N,N-)-P-PHENYLENEDIAMINE
- DPD
- N,N-DIETHYL-1,4-BENZENEDIAMINE
- N,N-DIETHYL-PHENYLENEDIAMINE
- N,N-DIETHYL-P-PHENYLENEDIAMINE
- N,N-DIETHYL-P-PHENYLENEDIAMINEE
- P-AMINODIETHYLANILINE
- P-AMINO-N,N-DIETHYLANILINE
- 4-(Diethylamino)aniline
- 4-Aminodiethylaniline
- 4-Benzenediamine,N,N-diethyl-1
- 4-Diethylaminoaniline
- diethylaminoaniline
- Diethyl-para-phenylenediamine
- Diethyl-p-phenylenediamine
- n,n-diethyl-1,4-phenylenediamine.html
- N,N-Diethyl-1,4-phenylenediamine
- 4-N,4-N-diethylbenzene-1,4-diamine
- N-1,N-1-Diethyl-1,4-benzenediamine
- p-(Diethylamino)aniline
- N,N-diethylbenzene-1,4-diamine
- N,N-Diethyl-4-aminoaniline
- p-Phenylenediamine, N,N-diethyl-
- 1,4-Benzenediamine, N,N-diethyl-
- para-Aminodiethylaniline
- N,N-Diethyl 4-
- 1,4-Benzenediamine, N,N-diethyl- (9CI)
- N1,N1-Diethyl-1,4-benzenediamine (ACI)
- p-Phenylenediamine, N,N-diethyl- (8CI)
- 1-N,1-N-Diethylbenzene-1,4-diamine
- 4-(Diethylamino)phenylamine
- 4-(N,N-Diethylamino)aniline
- NSC 147488
- PPD 89
- N,N-Diethyl-P-phenylenediamine
-
- MDL: MFCD00007861
- Inchi: 1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
- Chiave InChI: QNGVNLMMEQUVQK-UHFFFAOYSA-N
- Sorrisi: NC1C=CC(N(CC)CC)=CC=1
Proprietà calcolate
- Massa esatta: 164.13100
- Massa monoisotopica: 164.131349
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 113
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 29.3
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquido giallo chiaro, scolorito quando esposto alla luce o all'aria.
- Densità: 0.988 g/mL at 25 °C(lit.)
- Punto di fusione: 19-21 °C (lit.)
- Punto di ebollizione: 115-116 °C/5 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 282,2 ° f
Celsius: 139 ° c - Indice di rifrazione: n20/D 1.571(lit.)
- Solubilità: water: insoluble
- Coefficiente di ripartizione dell'acqua: <0.1 g/100 mL at 19 ºC
- Stabilità/Periodo di validità: Stability Air and light sensitive. Incompatible with strong oxidizing agents, strong acids.
- PSA: 29.26000
- LogP: 2.69620
- Solubilità: Può essere miscelato con alcol ed etere ed è insolubile in acqua.
- Sensibilità: Sensibile alla luce, all'aria e al calore
N,N-Diethyl-P-phenylenediamine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301,H314
- Dichiarazione di avvertimento: P280,P301+P310,P305+P351+P338,P310
- Numero di trasporto dei materiali pericolosi:UN 2922 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 25-34
- Istruzioni di sicurezza: S26-S36-S45
- RTECS:SS9275000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(b)
- PackingGroup:II
- Condizioni di conservazione:<0°C
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- Frasi di rischio:R25; R34
N,N-Diethyl-P-phenylenediamine Dati doganali
- CODICE SA:29215190
- Dati doganali:
Codice doganale cinese:
29215190
N,N-Diethyl-P-phenylenediamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 129800-1g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 129800-25g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 25g |
£49.00 | 2022-02-28 | |
| Fluorochem | 129800-500g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 500g |
£608.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823164-1g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 1g |
¥66.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823164-5g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 5g |
¥278.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823164-100g |
N,N-Diethyl-1,4-phenylenediamine |
93-05-0 | 98% | 100g |
¥1,480.00 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24370-25g |
N,N-Diethyl-p-phenylenediamine |
93-05-0 | 25g |
¥668.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24370-5g |
N,N-Diethyl-p-phenylenediamine |
93-05-0 | 5g |
¥238.0 | 2021-09-08 | ||
| TRC | E901060-5g |
N1,N1-Diethyl-1,4-Benzenediamine |
93-05-0 | 5g |
$ 81.00 | 2023-09-07 | ||
| TRC | E901060-10g |
N1,N1-Diethyl-1,4-Benzenediamine |
93-05-0 | 10g |
$ 121.00 | 2023-09-07 |
N,N-Diethyl-P-phenylenediamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 15 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Riferimento
- Preparation of benzenesulfonamide derivatives as signal transduction inhibitors of transforming growth factor-β (TGF-β), World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
Riferimento
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents, New Journal of Chemistry, 2019, 43(25), 10190-10202
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 1 atm, rt
Riferimento
- Discovery of Potent, Selective Stem Cell Factor Receptor/Platelet Derived Growth Factor Receptor Alpha (c-KIT/PDGFRα) Dual Inhibitor for the Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs), Journal of Medicinal Chemistry, 2017, 60(12), 5099-5119
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Methanol , Aluminum , Ammonium chloride Solvents: Methanol ; 5 h, 60 - 65 °C
Riferimento
- Reduction of nitrosoarenes into anilines by Al/NH4Cl in refluxing methanol, Indian Journal of Chemistry, 2004, (3), 593-594
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Zinc , Hydrochloric acid Solvents: Water ; 4 h, 20 - 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Riferimento
- Method for preparing cationic blue dye, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Goethite , Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; 4 h, 80 °C
Riferimento
- Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors, Bioorganic Chemistry, 2020, 94,
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ; 333 K
Riferimento
- Synthesis and catalytic properties of immobilized palladium-potassium humate catalysts supported on mineral supports, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2007, (4), 30-34
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Process for preparing N,N-diethyl-1,4-phenylenediamine oxalate, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Nickel nitrate ; 4 h, 400 °C
1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ; 3 h, 1 MPa, 30 °C
1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ; 3 h, 1 MPa, 30 °C
Riferimento
- Process for the preparation of 4-(dialkylamino)aniline by hydrogenation of 4-(dialkylamino)nitrobenzene, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, rt
Riferimento
- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Benzophenone imine Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , Palladium(1+), [bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-bipheny… Solvents: Tetrahydrofuran ; 4 h, 23 °C; 5 min, 23 °C → 80 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13, rt
Riferimento
- Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates, Organic Letters, 2018, 20(8), 2301-2305
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 18 h, rt
Riferimento
- Optimization of WZ4003 as NUAK inhibitors against human colorectal cancer, European Journal of Medicinal Chemistry, 2021, 210,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 5 h, reflux
Riferimento
- Preparation of (fluoropyrimidine)diamines and its application in anti-renal interstitial fibrosis drugs, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; < pH 3, rt
1.2 Reagents: Zinc ; 38 °C; 2 h, 38 °C
1.2 Reagents: Zinc ; 38 °C; 2 h, 38 °C
Riferimento
- Synthesis and characterization of new polisher agent used in electroplating, Technologia i Jakosc Wyrobow, 2012, 56(1-2), 30-35
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Zinc , Hydrochloric acid Solvents: Water ; 20 °C; 2.5 h, 20 °C
1.2 Reagents: Sodium hydroxide ; pH 14
1.2 Reagents: Sodium hydroxide ; pH 14
Riferimento
- Process for preparation of N,N-diethyl-1,4-diaminobenzene phosphate, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Zinc ; pH 5, rt
Riferimento
- Synthesis and photochemical virus inactivation of novel phenothiazines, Yaoxue Xuebao, 2010, 45(1), 72-76
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Process for preparation of N,N-diethyl-1,4-phenylenediamine sulfate with high purity, China, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Indoles as mPGES-1 inhibitors, and their preparation, pharmaceutical compositions and their use in treatment of inflammation, World Intellectual Property Organization, , ,
N,N-Diethyl-P-phenylenediamine Raw materials
- 1-Bromo-2-chlorobenzene
- Propanedioic acid, 2-[[[4-(diethylamino)phenyl]amino]methylene]-, 1,3-diethyl ester
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
N,N-Diethyl-P-phenylenediamine Preparation Products
N,N-Diethyl-P-phenylenediamine Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93-05-0)N,N-Diethyl-1,4-phenylenediamine
Numero d'ordine:sfd1782
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-05-0)N,N-Diethyl-p-phenylenediamine
Numero d'ordine:LE13781
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:09
Prezzo ($):discuss personally
Email:18501500038@163.com
N,N-Diethyl-P-phenylenediamine Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Jason Wan Lab Chip, 2020,20, 4528-4538
93-05-0 (N,N-Diethyl-P-phenylenediamine) Prodotti correlati
- 26513-20-2(N1,N1-Diethylbenzene-1,3-diamine)
- 358731-12-1(N,N-Di(ethyl-2,2,2-d3)aniline)
- 3956-73-8(NnN,N',N'-tetrakis4-(diethylamino)phenylbenzene-1,4-diamine)
- 91-66-7(N,N-Diethylaniline)
- 310-24-7(Benzenaminium,N,N,N-triethyl-)
- 2198-58-5(N1,N1-Diethylbenzene-1,4-diamine hydrochloride)
- 1007-67-6(Benzenaminium,N,N-diethyl-N-methyl-, iodide (1:1))
- 118606-54-5(1,3-Benzenediamine,2,4,5-triethyl-)
- 5882-45-1(N,N-diethylaniline hydrochloride)
- 64287-26-9(1,3-Benzenediamine, N,N,N',N'-tetraethyl-)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-05-0)N,N-Diethyl-1,4-phenylenediamine
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-05-0)N,N-Diethyl-p-phenylenediamine
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta